Ethyl 5-[({[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate
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Overview
Description
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a furan ring, a sulfonamide group, and a morpholine moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring, sulfonamide linkage, and morpholine substitution. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonamide Linkage:
Morpholine Substitution: The morpholine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with biological macromolecules through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}THIOPHENE-2-CARBOXYLATE: Similar structure but with a thiophene ring instead of a furan ring.
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}PYRROLE-2-CARBOXYLATE: Contains a pyrrole ring instead of a furan ring.
Uniqueness
ETHYL 5-{[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring, sulfonamide group, and morpholine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22N2O8S2 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 5-[[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H22N2O8S2/c1-2-27-18(21)17-8-3-14(28-17)13-19-29(22,23)15-4-6-16(7-5-15)30(24,25)20-9-11-26-12-10-20/h3-8,19H,2,9-13H2,1H3 |
InChI Key |
WNUZYGMNGGSDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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